(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis
Mechanism of Action
Target of Action
Fmoc-®-2-amino-3-cyclopentylpropanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during the peptide bond formation, preventing unwanted side reactions .
Mode of Action
The compound acts as a protecting group for the amino group of amino acids during peptide synthesis . It is attached to the amino group, preventing it from reacting during the peptide bond formation . Once the peptide bond is formed, the Fmoc group is removed using a base, typically piperidine , unmasking the amino group and allowing it to participate in further reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective formation of peptide bonds without unwanted side reactions . The removal of the Fmoc group is a key step in the peptide synthesis process, allowing for the sequential addition of amino acids to the growing peptide chain .
Pharmacokinetics
The efficiency of fmoc removal and the yield of peptide synthesis can be influenced by various factors, including the choice of base for deprotection, the reaction conditions, and the specific amino acids being linked .
Result of Action
The result of the action of Fmoc-®-2-amino-3-cyclopentylpropanoic acid is the successful synthesis of peptides with the desired sequence . By protecting the amino group during peptide bond formation and then being selectively removed, it allows for the controlled assembly of peptides .
Action Environment
The action of Fmoc-®-2-amino-3-cyclopentylpropanoic acid can be influenced by various environmental factors. For instance, the choice of solvent can affect the efficiency of Fmoc removal and peptide bond formation . Additionally, the reaction conditions, such as temperature and pH, can also impact the efficiency of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Derivative: The protected amino acid is then converted into the desired propanoic acid derivative through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is used as a building block in peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpropanoic acid
Uniqueness
Compared to similar compounds, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid has a cyclopentyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural requirements.
Properties
IUPAC Name |
(2R)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVRXJTMCMDNR-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679797 | |
Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262802-59-4 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262802-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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